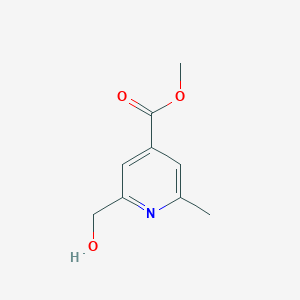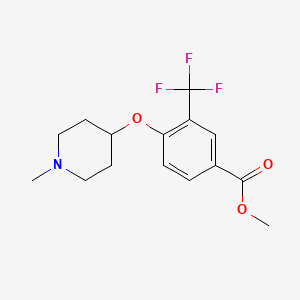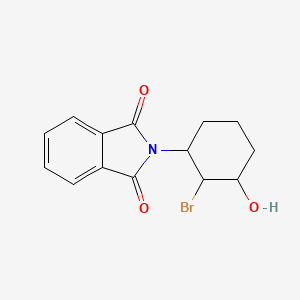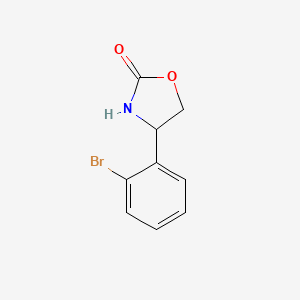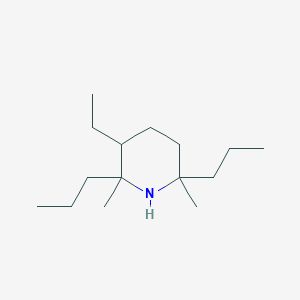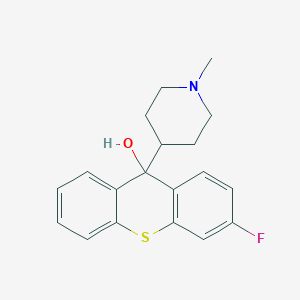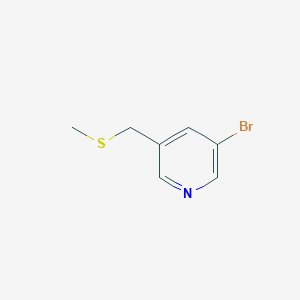![molecular formula C16H17Cl2N3O3 B8568622 tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate CAS No. 1359965-86-8](/img/structure/B8568622.png)
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate
Vue d'ensemble
Description
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a dichloropyrimidine moiety, and a benzyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of 4,6-dichloropyrimidine with a suitable benzyl alcohol derivative under basic conditions to form the intermediate benzyl ether. This intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Similar structure but with different substitution patterns on the pyrimidine ring.
Tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the dichloropyrimidine moiety.
Tert-butyl (4-ethynylphenyl)carbamate: Features an ethynyl group on the phenyl ring.
Uniqueness
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1359965-86-8 |
|---|---|
Formule moléculaire |
C16H17Cl2N3O3 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(4,6-dichloropyrimidin-2-yl)oxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-16(2,3)24-15(22)19-9-10-4-6-11(7-5-10)23-14-20-12(17)8-13(18)21-14/h4-8H,9H2,1-3H3,(H,19,22) |
Clé InChI |
CKOBUWAYSGOBHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
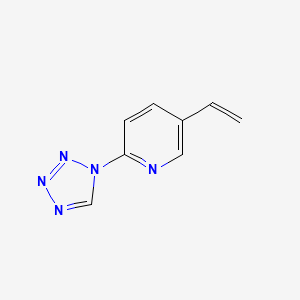
![1-[(4-chloro-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane](/img/structure/B8568550.png)
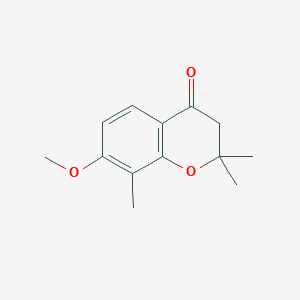
![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)
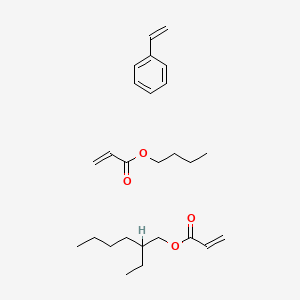
![1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane](/img/structure/B8568577.png)

